molecular formula C13H11NO3 B074327 Benzene, 1-nitro-4-(phenylmethoxy)- CAS No. 1145-76-2

Benzene, 1-nitro-4-(phenylmethoxy)-

Cat. No. B074327
Key on ui cas rn: 1145-76-2
M. Wt: 229.23 g/mol
InChI Key: YOVUXLHIVNBVKO-UHFFFAOYSA-N
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Patent
US05302720

Procedure details

Sodium hydrogen sulphide monohydrate (40 g) was added to a solution of 4-benzyloxynitrobenzene (25 g) in ethanol (800 ml) and the reaction mixture heated under reflux for four hours. The solvent was removed and the residue was treated with water and extracted into ether. The ether extract was dried and evaporated to give 4-benzyloxyaniline which was purified by extraction with hexane.
Name
Sodium hydrogen sulphide monohydrate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.S.[Na].[CH2:4]([O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)C>[CH2:4]([O:11][C:12]1[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1.2,^1:2|

Inputs

Step One
Name
Sodium hydrogen sulphide monohydrate
Quantity
40 g
Type
reactant
Smiles
O.S.[Na]
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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